3-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are of great interest due to their biological potential. The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .
Synthesis Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidines depends on where the nitrogen atom is located in pyridine. We can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involving thieno[3,2-d]pyrimidines are diverse and depend on the specific compound and its functional groups. For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Scientific Research Applications
Synthesis and Biological Activities
GnRH Receptor Antagonists for Reproductive Diseases
Thieno[2,3-d]pyrimidine-2,4-diones have been studied for their potential as human GnRH receptor antagonists, which could treat reproductive diseases. Key structural features for good receptor binding activity were identified, including the 2-(2-pyridyl)ethyl group and hydrophobic substituents on the 6-(4-aminophenyl) group (Guo et al., 2003).
Biologically Active Compounds
Synthesis of thieno[2,3-d]pyrimidine compounds with biological activities was explored, with variations like the incorporation of a thiazolo ring. These compounds showed potential in inhibiting adenosine kinase, platelet aggregation, leukemia, and cancer (El-Gazzar et al., 2006).
Antibacterial Applications
Substituted thieno[2,3-d]pyrimidines were synthesized and evaluated for their antibacterial properties, indicating the potential of these compounds in antimicrobial applications (More et al., 2013).
Pharmaceutical Development
- LHRH Receptor Antagonists: Research into non-peptide LHRH antagonists led to the development of thieno[2,3-d]pyrimidine-2,4-dione derivatives, showing high binding affinity and in vitro antagonistic activity for the human receptor. This indicates their potential in treating sex-hormone-dependent diseases (Sasaki et al., 2003).
Chemical Synthesis and Structure
Convenient Synthesis Techniques
Novel synthesis methods for thieno[3,2-d]pyrimidines from different starting materials were explored, contributing to the efficient production of these compounds for further study and application (Ren et al., 1986).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of related pyrimidine derivatives were determined, providing insights into the molecular architecture of these compounds which is crucial for understanding their chemical behavior and potential applications (Wolska & Herold, 2002).
Future Directions
Properties
IUPAC Name |
3-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-14-7-3-5-9-16(14)13-22-18-11-12-26-19(18)20(24)23(21(22)25)17-10-6-4-8-15(17)2/h3-12,18-19H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEJOMLTCITQLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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